
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol
概述
描述
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol, also known as FDTM, is a highly versatile compound with a wide range of applications in the field of scientific research. FDTM is a relatively new compound that has been studied for its potential use in a variety of biochemical and physiological experiments.
作用机制
The mechanism of action of (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol is not well understood. However, it is thought that (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol binds to specific proteins and enzymes in the cell, which then activates or inhibits the activity of these proteins and enzymes. This can lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to have an inhibitory effect on the activity of certain proteins, such as tyrosine kinases. In addition, (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol has been shown to have an anti-inflammatory effect and has been used in the development of new drugs and drug delivery systems.
实验室实验的优点和局限性
The advantages of using (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol in laboratory experiments include its high purity and yields, its ability to be used in a variety of experiments, and its relatively low cost. The limitations of using (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol in laboratory experiments include the fact that its mechanism of action is not fully understood and that its effects on biochemical and physiological processes are not fully understood.
未来方向
For (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol research include further study of its mechanism of action and biochemical and physiological effects, as well as its potential use in the development of new drugs and drug delivery systems. Additionally, further research into the synthesis of (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol and its use in other scientific research applications is needed. Finally, further research into the potential toxic effects of (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol is needed in order to ensure its safe use in laboratory experiments.
科学研究应用
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol has been used in a variety of scientific research applications, including drug delivery, catalysis, and biocatalysis. (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol has also been used in the development of fluorescent probes for imaging, sensing, and tracking cellular processes. (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol has also been used in the development of new drugs and drug delivery systems.
属性
IUPAC Name |
[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYOXBGXEICMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

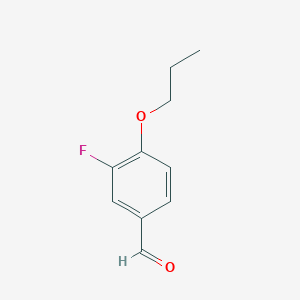
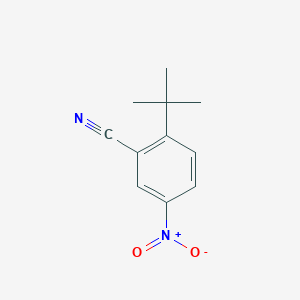
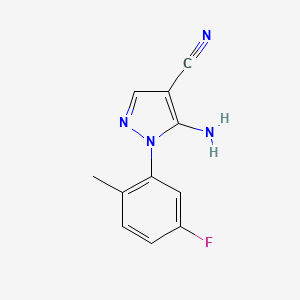

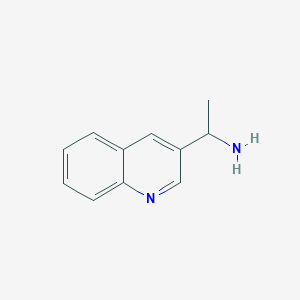
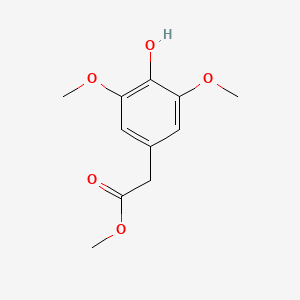
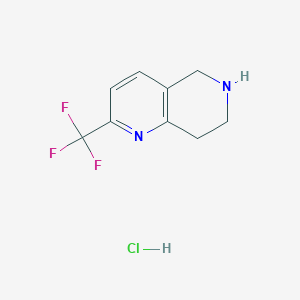
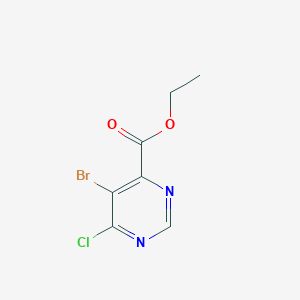


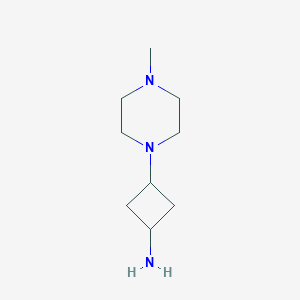

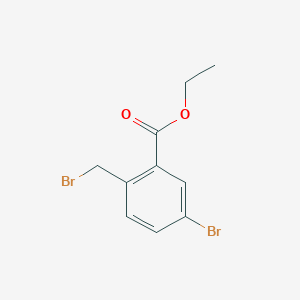
![Ethyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1398824.png)